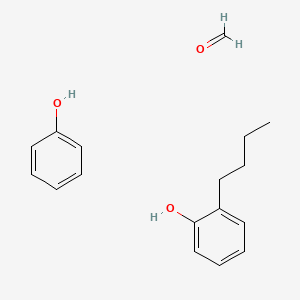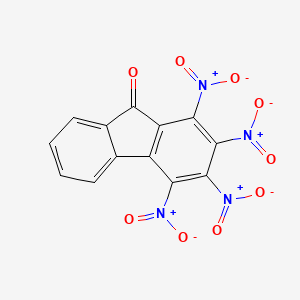
1,2,3,4-Tetranitro-9H-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetranitro-9H-fluoren-9-one: is a highly nitrated derivative of fluorenone, characterized by the presence of four nitro groups attached to the fluorenone core. This compound is known for its bright yellow color and is used in various scientific and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetranitro-9H-fluoren-9-one can be synthesized through the nitration of fluorenoneThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetranitro-9H-fluoren-9-one undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace nitro groups under basic conditions.
Major Products:
Reduction: The major products are the corresponding amino derivatives.
Substitution: The major products depend on the nucleophile used; for example, amines will yield amino-substituted fluorenones.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetranitro-9H-fluoren-9-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetranitro-9H-fluoren-9-one involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular functions .
Comparación Con Compuestos Similares
2,4,5,7-Tetranitro-9-fluorenone: Another highly nitrated fluorenone derivative with similar chemical properties.
2,4,7-Trinitro-9-fluorenone: A trinitro derivative with fewer nitro groups, leading to different reactivity and applications.
Uniqueness: Its high degree of nitration makes it particularly useful in applications requiring strong oxidizing agents .
Propiedades
Número CAS |
41417-65-6 |
|---|---|
Fórmula molecular |
C13H4N4O9 |
Peso molecular |
360.19 g/mol |
Nombre IUPAC |
1,2,3,4-tetranitrofluoren-9-one |
InChI |
InChI=1S/C13H4N4O9/c18-13-6-4-2-1-3-5(6)7-8(13)10(15(21)22)12(17(25)26)11(16(23)24)9(7)14(19)20/h1-4H |
Clave InChI |
BWYOPNXBWMRLFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C(=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


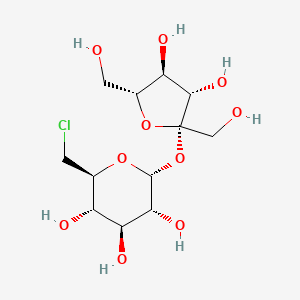
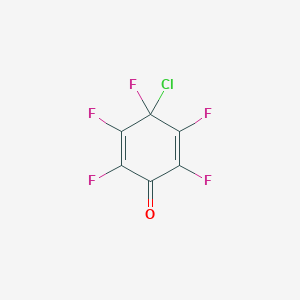
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
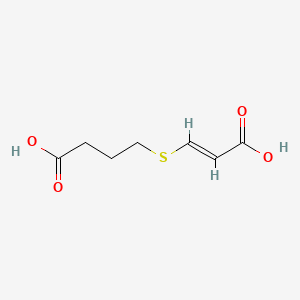
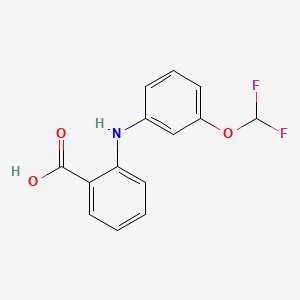

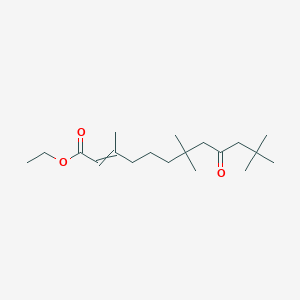
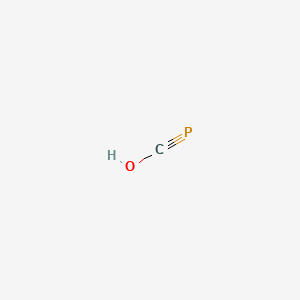
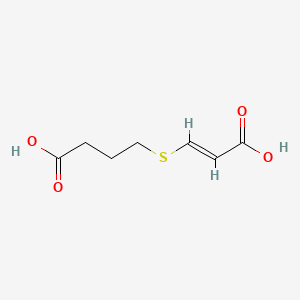

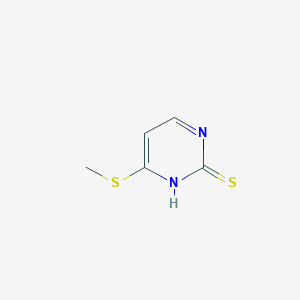
![(NE)-N-[(3E)-3-hydroxyiminoheptan-4-ylidene]hydroxylamine](/img/structure/B14655607.png)
